molecular formula C11H24O B1606356 3-Methyl-4-decanol CAS No. 55816-17-6

3-Methyl-4-decanol

Cat. No. B1606356
CAS RN: 55816-17-6
M. Wt: 172.31 g/mol
InChI Key: SBMFCRFCWMMVQC-UHFFFAOYSA-N
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Description

3-Methyl-4-decanol is an organic compound with the molecular formula C11H24O . It is also known by other names such as 3-Methyldecan-4-ol and 4-Decanol, 3-methyl .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The average mass is 172.308 Da and the monoisotopic mass is 172.182709 Da .

Relevant Papers One relevant paper identified is “Identification of Volatile Organic Compounds Produced by Bacteria Using HS-SPME-GC–MS” published in the Journal of Chromatographic Science . This paper discusses the use of volatile organic compounds (VOCs) for bacterial identification, and while it does not specifically mention this compound, it could provide useful context for understanding the potential biological roles and applications of this compound .

Scientific Research Applications

Solvent Extraction and Analysis in Chemistry

  • Separation and Analysis of Metal Ions : 3-Methyl-4-decanol has been used in the solvent extraction of metal ions like U(VI) and V(V), showing significant effects on the extraction process. Its role in increasing the separation factor of V(V) from U(VI) in certain solutions has been highlighted. An extraction-spectrophotometric method for analyzing V(V) in mixtures with other metal ions, like U(VI), has been developed using derivatives of this compound (Uzoukwu, Gloe, & Duddeck, 1998).

Synthesis and Chemical Studies

  • Synthesis of Specifically Deuterated Compounds : Research has been conducted on synthesizing specifically deuterated decanoic acids and decanols, including forms of this compound. This synthesis is crucial for further chemical and biochemical studies (Tulloch, 1985).
  • Solvation Dynamics Studies : The solvation dynamics of specific compounds in solutions including n-decanol have been studied, providing insights into the behavior of these compounds under different conditions (Laitinen, Salonen, & Harju, 1996).

Phase Equilibria Research

  • Studying Phase Equilibria in Supercritical Conditions : Phase equilibrium data for C10-alcohol isomers, including this compound, with supercritical ethane, has been investigated. This research is critical for understanding the solubility and behavior of these alcohols under varying conditions (Zamudio, Schwarz, & Knoetze, 2011).

Biofuel and Combustion Research

  • Engineering E. coli for Biofuel Production : An engineered Escherichia coli strain has been developed to produce 3-methyl-1-butanol, a potential biofuel, demonstrating the versatility of this compound derivatives in renewable energy research (Connor & Liao, 2008).
  • Detailed Kinetic Oxidation Mechanism for Biodiesel Surrogate : Research on the oxidation of methyl decanoate, a surrogate for biodiesel fuels, has been conducted. This includes studying combustion characteristics, which is essential for understanding how derivatives of this compound might behave in fuel applications (Herbinet, Pitz, & Westbrook, 2007).

properties

IUPAC Name

3-methyldecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-4-6-7-8-9-11(12)10(3)5-2/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMFCRFCWMMVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971218
Record name 3-Methyldecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55816-17-6
Record name 3-Methyl-4-decanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055816176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyldecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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